5-Benzyloxy-2-bromophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-2-bromophenylacetic acid is an organic compound with a molecular structure that includes a benzyloxy group, a bromine atom, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-bromophenylacetic acid typically involves the bromination of 5-benzyloxyphenylacetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-bromophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-benzyloxy-2-aminophenylacetic acid or 5-benzyloxy-2-thiolphenylacetic acid.
Oxidation: Formation of 5-benzyloxybenzoic acid.
Reduction: Formation of 5-benzyloxyphenylacetic acid.
Scientific Research Applications
5-Benzyloxy-2-bromophenylacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyloxy-2-bromophenylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyloxy-2-chlorophenylacetic acid
- 5-Benzyloxy-2-fluorophenylacetic acid
- 5-Benzyloxy-2-iodophenylacetic acid
Uniqueness
5-Benzyloxy-2-bromophenylacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
64434-24-8 |
---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13BrO3/c16-14-7-6-13(8-12(14)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
IPZADSPJONCCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.